molecular formula C19H23N3O3 B2968626 2-(3-Methoxyphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one CAS No. 2379987-09-2

2-(3-Methoxyphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one

Cat. No.: B2968626
CAS No.: 2379987-09-2
M. Wt: 341.411
InChI Key: ZZBDFDOQHHCDQM-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a complex organic compound with a unique structure that combines a methoxyphenyl group, a piperidine ring, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-methoxyphenyl intermediate through a series of reactions, including methylation and aromatic substitution.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring, which is achieved through cyclization reactions.

    Attachment of the Pyrimidinyl Group: The final step involves the attachment of the pyrimidinyl group to the piperidine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Methoxyphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-12-20-19(21-13-14)25-16-6-8-22(9-7-16)18(23)11-15-4-3-5-17(10-15)24-2/h3-5,10,12-13,16H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBDFDOQHHCDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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